2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide
Overview
Description
2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide, also known as BDDPA, is a chemical compound that has gained attention in scientific research due to its unique properties. BDDPA is a yellow crystalline powder that is soluble in organic solvents such as chloroform and acetone. In
Mechanism of Action
2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide reacts with NO through a nucleophilic substitution reaction, forming a stable adduct that emits fluorescence upon excitation. The reaction between this compound and NO is highly specific, as this compound does not react with other reactive oxygen species such as hydrogen peroxide or superoxide.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not interfere with cellular function. The specificity of this compound for NO allows for the accurate measurement of NO levels in biological systems. This has implications for the study of various diseases and conditions that involve altered NO signaling, such as cardiovascular disease, cancer, and neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide as a fluorescent probe for NO is its high sensitivity and specificity. This compound can detect NO at low concentrations, making it useful for studying NO signaling in biological systems. However, one limitation of this compound is its limited photostability, which can affect the accuracy of measurements over time.
Future Directions
Future research on 2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide could focus on improving its photostability and developing new applications for the detection of NO in biological systems. Additionally, this compound could be used in combination with other fluorescent probes to study multiple signaling pathways simultaneously. Further research on this compound could lead to a better understanding of the role of NO in various physiological processes and the development of new therapies for diseases that involve altered NO signaling.
Scientific Research Applications
2-(2-bromo-3,5-dinitrobenzoyl)-N-phenylhydrazinecarboxamide has been used in scientific research as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. This compound reacts with NO to form a fluorescent product, allowing for the visualization and quantification of NO in cells and tissues.
properties
IUPAC Name |
1-[(2-bromo-3,5-dinitrobenzoyl)amino]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O6/c15-12-10(6-9(19(23)24)7-11(12)20(25)26)13(21)17-18-14(22)16-8-4-2-1-3-5-8/h1-7H,(H,17,21)(H2,16,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLFCLBARLUAMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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